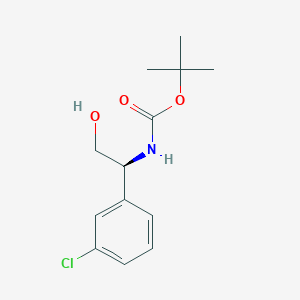

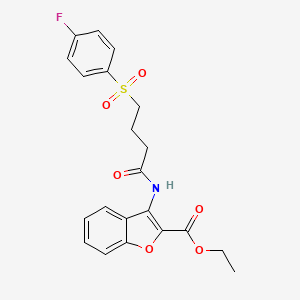

(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as significant building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate and behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their versatility in synthetic organic chemistry (Xavier Guinchard et al., 2005).

Interplay of Hydrogen Bonds : The study of carbamate derivatives reveals the intricate interplay of strong and weak hydrogen bonds forming three-dimensional architectures in crystals. This demonstrates their potential in designing molecular structures with specific properties (U. Das et al., 2016).

Halogen Bonds Involvement : Research on tert-butyl (chloropenta-2,4-diyn-1-yl)carbamate shows how molecules link via bifurcated N-H...O hydrogen bond and C-X...O halogen bond, emphasizing the dual role of carbonyl groups in forming stable molecular assemblies (P. Baillargeon et al., 2017).

Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate by Candida antarctica lipase B (CAL-B) highlights the synthesis of optically pure enantiomers. This process underscores the application of carbamates in producing chiral compounds with high enantioselectivity (Leandro Piovan et al., 2011).

Structural Analysis and Crystallography

Crystal Structure Insights : The analysis of carbamate derivatives in crystallography offers insights into the molecular environments and conformations. These studies are crucial for understanding the material properties and designing compounds with desired physical and chemical characteristics (U. Das et al., 2016).

Synthetic Intermediate for Enantiopure Compounds : Crystals of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serve as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, illustrating the role of carbamates in nucleotide synthesis (M. Ober et al., 2004).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to be an effective herbicide and plant growth regulator .

Mode of Action

The exact mode of action of CIPC is still somewhat doubtful . It is known to be used as a pre-emergence weed killer, indicating that it may interfere with the germination process of certain plants

Biochemical Pathways

CIPC is degraded by certain bacteria, such as Bacillus licheniformis NKC-1 The organism degrades CIPC through its initial hydrolysis by CIPC hydrolase enzyme to yield 3-chloroaniline (3-CA) as a major metabolic productFurther, degradation of 4-chlorocatechol proceeded via ortho-ring cleavage through the maleylacetate process .

Pharmacokinetics

It is known that cipc is partially degraded in the environment under aerobic conditions and partially hydrolysed in water solution .

Result of Action

The result of CIPC’s action is the suppression of sprouting in certain plants, such as potatoes . It has also been used as a pre-emergence weed killer, indicating that it may prevent the growth of certain weeds .

Action Environment

The action of CIPC can be influenced by various environmental factors. For instance, its degradation in the environment can vary depending on the presence of aerobic conditions . Furthermore, the efficacy of CIPC as a pre-emergence weed killer can be influenced by factors such as the rate of application, depth of seeding, penetration of the chemical into the soil, and inherent tolerance of the species to the herbicide .

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMATJMMKRYJJ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)

![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)

![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)

![(E)-4-(Dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2892853.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2892858.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)